6-Amino-2-methyl-4(1H)-pyrimidinone
Description
6-Amino-2-methyl-4(1H)-pyrimidinone is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal and Molecular Structure Analysis
6-Amino-2-methyl-4(1H)-pyrimidinone and its derivatives have been extensively studied for their crystal and molecular structures. Studies have employed X-ray diffraction and ab initio calculations to understand the structural properties of these compounds. For example, the structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone was explored, revealing its amino-oxo tautomer form and strong intermolecular hydrogen bonds in its crystal form (Craciun, Huang, & Mager, 1998).
Hydrogen Bonding and Molecular Interactions
The hydrogen bonding patterns and molecular interactions of various derivatives of this compound have been a focus of research. Studies have detailed the hydrogen-bonded ribbon structures and hydrogen-bonded sheets in different hydrated forms of the compound, shedding light on the polarization of electronic structures and intramolecular hydrogen bonding (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Synthesis and Chemical Reactions
Research has also delved into the synthesis pathways of pyrimidinone derivatives and their reactions with other compounds. For example, the synthesis of pyrido[2,3‐d]pyrimidines from 6‐amino‐2,3‐dihydro‐2‐thioxo‐4(1H)‐pyrimidinone and chalcones was investigated, providing insights into the orientation of the addition process and the nature of the resulting products (Quiroga, Insuasty, Sánchez, Nogueras, & Meier, 1992).
Photophysical and Photochemical Properties
The photokinetics and photophysical properties of this compound derivatives have been a subject of study, particularly in relation to DNA photolesions and their transformations. Research has focused on the impact of solvents on these properties and the corresponding quantum yields, offering valuable insights into the secondary photochemistry of (6-4) lesions (Ryseck, Villnow, Hugenbruch, Schaper, & Gilch, 2013).
Molecular Recognition and Binding Properties
The binding properties and molecular recognition capabilities of cytosine-based ditopic receptors, including certain this compound derivatives, have been explored. These studies have investigated the complexation of guanosine monophosphate and other purine-derived substrates, contributing to our understanding of base pairing and molecular interactions (Furuta, Magda, & Sessler, 1991).
Properties
IUPAC Name |
4-amino-2-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHONLHZERWNRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061107 | |
Record name | 6-Amino-2-methyl-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-16-8 | |
Record name | 6-Amino-2-methyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=767-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-amino-6-hydroxypyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 767-16-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 767-16-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4(3H)-Pyrimidinone, 6-amino-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Amino-2-methyl-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-2-methyl-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-4-AMINO-6-HYDROXYPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9V7LC4LHZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of 6-amino-2-methylpyrimidin-4(3H)-one in organic synthesis?
A: 6-amino-2-methylpyrimidin-4(3H)-one serves as a versatile precursor for synthesizing various heterocyclic compounds, particularly purine derivatives [] and iminodipyrimidines []. Its structure allows for modifications at multiple reactive sites, enabling the creation of diverse chemical entities with potentially valuable biological activities.
Q2: Can you describe a specific example of using 6-amino-2-methylpyrimidin-4(3H)-one in a synthesis reaction?
A: In one study [], researchers utilized 6-amino-2-methylpyrimidin-4(3H)-one to synthesize a series of N6,N6-disubstituted 9H-purin-6-amines. The reaction involved reacting 5-acetamido-6-amino-2-methylpyrimidin-4(3H)-one (a derivative of 6-amino-2-methylpyrimidin-4(3H)-one) with different secondary amines in the presence of phosphorus pentoxide and triethylamine hydrochloride. This method provided access to various structurally diverse purine derivatives.
Q3: What is the role of phosphorus oxychloride in reactions involving 6-amino-2-methylpyrimidin-4(3H)-one?
A: Phosphorus oxychloride plays a crucial role in transforming 6-amino-2-methylpyrimidin-4(3H)-one into other valuable intermediates []. For instance, reacting it with phosphorus oxychloride at high temperatures (220-230°C) leads to the formation of 6,6'-dichloro-2,2'-dimethyl-4,4'-iminodipyrimidine. This compound can then be further modified by replacing the chlorine atoms with various nucleophiles, broadening the scope of possible derivatives. Interestingly, this reaction pathway occurs even when starting with alkoxy-substituted derivatives of 6-amino-2-methylpyrimidin-4(3H)-one, highlighting the reactivity driven by the core pyrimidine structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.